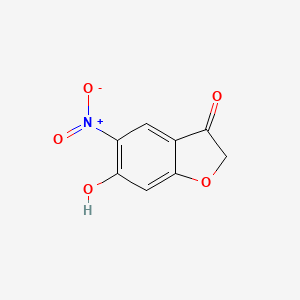
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a hydroxyl group and a nitro group attached to the benzofuran core. These functional groups are pivotal in modulating the compound's biological properties.
Antioxidant Activity
Research indicates that compounds with benzofuran scaffolds often exhibit significant antioxidant properties. The presence of hydroxyl groups can enhance free radical scavenging capabilities, thus protecting cellular components from oxidative stress. For instance, studies have shown that derivatives of benzofuran can effectively reduce oxidative damage in various cell lines .
Anticancer Activity
This compound has been investigated for its anticancer potential. A review of benzofuran derivatives highlighted their effectiveness against multiple cancer types, including leukemia and solid tumors. For example, compounds with similar structures demonstrated IC50 values as low as 5 μM against K562 leukemia cells, suggesting that structural modifications can significantly influence cytotoxicity .
| Compound | Cancer Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Various | TBD | Potential anticancer agent |
| Benzofuran Derivative A | K562 | 5 | High cytotoxicity |
| Benzofuran Derivative B | A549 (Lung) | 16.4 | Selective PLK1 inhibition |
Antimicrobial Activity
Benzofuran derivatives have also been reported to possess antimicrobial properties. Studies have shown that certain modifications enhance their efficacy against pathogens such as Mycobacterium tuberculosis and various fungi. For example, a derivative exhibited an MIC value of 0.60 μM against M. tuberculosis, indicating strong antimicrobial potential .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- Enzyme Modulation : The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity.
- Membrane Interaction : The benzofuran ring may alter membrane fluidity and affect signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties help in neutralizing ROS, thereby preventing cellular damage.
Study on Anticancer Activity
A study evaluated the anticancer effects of various benzofuran derivatives, including this compound, on different cancer cell lines. The results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts .
Study on Antimicrobial Activity
In another investigation, a series of benzofuran derivatives were synthesized and tested for their antimicrobial efficacy against M. tuberculosis. The study found that the presence of specific substituents significantly affected the compounds' inhibitory concentrations, highlighting the importance of chemical structure in biological activity .
Properties
CAS No. |
832713-74-3 |
|---|---|
Molecular Formula |
C8H5NO5 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
6-hydroxy-5-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H5NO5/c10-6-2-8-4(7(11)3-14-8)1-5(6)9(12)13/h1-2,10H,3H2 |
InChI Key |
KYWSAPYOWOKFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C=C2O1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















